Anditixafortide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1821136-83-7 |

|---|---|

Molecular Formula |

C60H79IN14O14 |

Molecular Weight |

1347.3 g/mol |

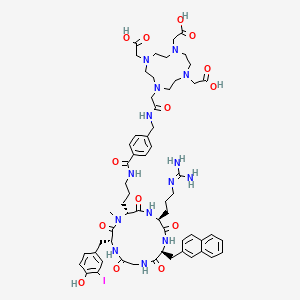

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxy-3-iodophenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C60H79IN14O14/c1-71-48(9-5-18-64-55(85)42-15-10-38(11-16-42)32-66-51(78)34-72-20-22-73(35-52(79)80)24-26-75(37-54(83)84)27-25-74(23-21-72)36-53(81)82)58(88)69-45(8-4-19-65-60(62)63)57(87)70-46(30-39-12-14-41-6-2-3-7-43(41)28-39)56(86)67-33-50(77)68-47(59(71)89)31-40-13-17-49(76)44(61)29-40/h2-3,6-7,10-17,28-29,45-48,76H,4-5,8-9,18-27,30-37H2,1H3,(H,64,85)(H,66,78)(H,67,86)(H,68,77)(H,69,88)(H,70,87)(H,79,80)(H,81,82)(H,83,84)(H4,62,63,65)/t45-,46-,47+,48+/m0/s1 |

InChI Key |

AZOFCLCXFADPRO-JRTLPCBOSA-N |

Isomeric SMILES |

CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |

Canonical SMILES |

CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Anditixafortide in Disrupting the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering tumor growth, metastasis, and resistance to treatment. The CXCL12/CXCR4 signaling axis is a critical mediator of the crosstalk between cancer cells and the TME. Anditixafortide, a novel CXCR4-targeted radiopharmaceutical, offers a promising strategy to disrupt this interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the TME, and detailed methodologies for relevant preclinical and clinical investigation.

Introduction: The CXCL12/CXCR4 Axis in the Tumor Microenvironment

The C-X-C chemokine receptor 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (CXCL12), are key players in cancer progression.[1][2][3] Their interaction governs several cellular processes that contribute to a pro-tumoral microenvironment, including:

-

Tumor Cell Trafficking and Metastasis: The CXCL12 gradient in tissues such as the bone marrow, lungs, and liver acts as a homing signal for CXCR4-expressing tumor cells, facilitating metastasis.[2][3]

-

Angiogenesis: The CXCL12/CXCR4 axis promotes the formation of new blood vessels, supplying tumors with essential nutrients and oxygen.

-

Immune Evasion: This signaling pathway is implicated in the recruitment of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), to the TME, thereby dampening the anti-tumor immune response.

-

Therapeutic Resistance: The interaction between cancer cells and stromal cells mediated by CXCL12/CXCR4 can confer resistance to conventional therapies.

Given its multifaceted role in cancer, the CXCL12/CXCR4 axis represents a compelling target for therapeutic intervention.

This compound: Mechanism of Action

This compound, also known as 90Y-Pentixather, is a radiopharmaceutical designed to specifically target and eliminate CXCR4-expressing cancer cells. It consists of two key components:

-

Pentixather: A peptide-based ligand that binds with high affinity and selectivity to the CXCR4 receptor.

-

Yttrium-90 (90Y): A high-energy beta-emitting radionuclide conjugated to Pentixather.

Upon intravenous administration, this compound circulates and binds to CXCR4 on the surface of tumor cells. This targeted delivery of 90Y results in localized radiation emission within the tumor microenvironment. The high-energy beta particles emitted by 90Y induce DNA double-strand breaks in the target cancer cells and surrounding cells, leading to apoptosis and tumor cell death. This targeted approach aims to maximize anti-tumor efficacy while minimizing off-target toxicity to healthy tissues.

Signaling Pathway Disruption

By binding to CXCR4, this compound competitively inhibits the binding of CXCL12, thereby disrupting the downstream signaling pathways that promote tumor growth and survival.

Impact on the Tumor Microenvironment

The disruption of the CXCL12/CXCR4 axis and the targeted cytotoxicity of this compound are expected to have profound effects on the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state.

Reduction of Immunosuppressive Cells

By blocking the recruitment of Tregs and MDSCs to the tumor, this compound can decrease the population of these immunosuppressive cells within the TME. This can lead to a more favorable immune landscape for anti-tumor responses.

Enhancement of Effector T-cell Infiltration and Function

The reduction in immunosuppressive cells, coupled with potential immunogenic cell death induced by radiation, can promote the infiltration and activation of cytotoxic CD8+ T lymphocytes. These effector cells are critical for recognizing and eliminating cancer cells.

Reversal of Chemoresistance

By disrupting the protective niche provided by stromal cells, this compound has the potential to re-sensitize tumors to conventional chemotherapies.

Quantitative Data on this compound and CXCR4 Inhibition

While comprehensive quantitative data specifically for this compound is emerging from ongoing clinical trials, preclinical studies on other CXCR4 inhibitors and targeted radionuclide therapies provide valuable insights into the expected effects.

Table 1: Preclinical Efficacy of CXCR4-Targeted Therapies

| Model System | Therapeutic Agent | Key Findings | Reference |

| Murine Melanoma (B16-OVA) & Renal (Renca) | CXCR4 inhibitor (X4-136) | Increased CD8+ T-cell infiltration; Decreased Tregs and MDSCs in the TME. | |

| Murine Hepatocellular Carcinoma | CXCR4 inhibitor (AMD3100) | Prevented sorafenib-induced increase in TAMs, MDSCs, and Tregs. | |

| Murine Colon Cancer (MC38) & Melanoma (B16-hCXCR4) | CXCR4 antagonist (Pep R) + anti-PD-1 | Significant increase in Granzyme B positive cells and reduction in FoxP3 positive cells. |

Table 2: Clinical Trial Data for CXCR4-Targeted Therapies in Hematologic Malignancies

| Indication | Therapeutic Agent | Phase | Key Outcomes | Reference |

| Multiple Myeloma | Motixafortide + Filgrastim | III | 67.5% of patients reached stem cell collection goal vs. 9.5% with placebo. | |

| Multiple Myeloma | This compound (90Y-Pentixather) | I/II | Ongoing; evaluating safety, tolerability, and efficacy. | |

| Acute Myeloid Leukemia (AML) | CXCR4 inhibitor (AMD3465) | Preclinical | Mobilized leukemia cells, making them more susceptible to chemotherapy. |

Note: Data for this compound is still emerging. The table includes data from other CXCR4 inhibitors to illustrate the potential impact on the TME.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the effects of this compound on the tumor microenvironment.

In Vivo Radionuclide Therapy and Biodistribution Studies

Protocol:

-

Animal Models: Establish tumor xenografts or syngeneic tumors in immunocompetent mice.

-

Radiolabeling: Label this compound with 90Y following established protocols for peptide radiolabeling.

-

Administration: Administer a single intravenous dose of 90Y-Anditixafortide to tumor-bearing mice.

-

Biodistribution: To assess the biodistribution, a surrogate radiolabel such as 86Y can be used for PET imaging at various time points post-injection. Alternatively, at the end of the study, mice are euthanized, and organs and tumors are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

-

Efficacy: Monitor tumor growth over time using caliper measurements.

-

Toxicity: Monitor animal body weight and perform complete blood counts to assess hematological toxicity.

Immunohistochemistry (IHC) for TME Characterization

Protocol:

-

Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

-

Sectioning: Cut 4-5 µm sections and mount on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with primary antibodies targeting markers of interest (e.g., anti-CXCR4, anti-CD8 for cytotoxic T cells, anti-FoxP3 for Tregs) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

-

Analysis: Acquire images using a light microscope and quantify the staining using image analysis software.

Flow Cytometry for Immune Cell Profiling

Protocol:

-

Single-Cell Suspension: Dissociate fresh tumor tissue into a single-cell suspension using enzymatic digestion (e.g., collagenase, DNase) and mechanical disruption.

-

Cell Staining:

-

Surface Staining: Incubate cells with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1).

-

Intracellular Staining: For intracellular markers like FoxP3 and Granzyme B, fix and permeabilize the cells after surface staining, followed by incubation with the respective antibodies.

-

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to gate on specific immune cell populations and quantify their frequencies and phenotypes.

Example Flow Cytometry Panel:

| Marker | Fluorochrome | Target Cell Population |

| CD45 | AF700 | All Leukocytes |

| CD3 | PE-Cy7 | T Cells |

| CD4 | FITC | Helper T Cells |

| CD8 | APC | Cytotoxic T Cells |

| FoxP3 | PE | Regulatory T Cells |

| CD11b | PerCP-Cy5.5 | Myeloid Cells |

| Gr-1 | BV421 | Myeloid-Derived Suppressor Cells |

| F4/80 | BV605 | Macrophages |

Conclusion

This compound represents a promising therapeutic strategy that leverages the critical role of the CXCL12/CXCR4 axis in the tumor microenvironment. By delivering targeted radiotherapy and disrupting pro-tumoral signaling, this compound has the potential to overcome therapeutic resistance and enhance anti-tumor immunity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other TME-modulating agents. As more quantitative data from clinical trials become available, the full potential of this compound in reshaping the treatment landscape for various cancers will be further elucidated.

References

- 1. Immunohistochemical Analysis of CXCR4 Expression in Fibrohistiocytic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunohistochemical expression of chemokine receptor in neuroendocrine neoplasms (CXCR4) of the gastrointestinal tract: a retrospective study of 71 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR4 inhibition modulates the tumor microenvironment and retards the growth of B16-OVA melanoma and Renca tumors - PMC [pmc.ncbi.nlm.nih.gov]

Anditixafortide (Pentixather): A Technical Overview of its Molecular Characteristics and CXCR4 Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anditixafortide, also known as Pentixather, is a compelling CXCR4-targeting peptide derivative with significant potential in the realm of endoradiotherapy.[1][2] As a cyclic pentapeptide, its structure is engineered for high-affinity and selective binding to the C-X-C chemokine receptor type 4 (CXCR4), a key player in cancer progression and metastasis.[3] This technical guide provides an in-depth analysis of this compound's molecular structure, its binding affinity for CXCR4, the experimental methodologies used for its characterization, and the associated signaling pathways.

Molecular Structure and Properties

This compound is a derivative of Pentixafor, another well-known CXCR4 ligand. The primary structural distinction is the substitution of an iodine atom on the tyrosine residue of the cyclic pentapeptide scaffold.[4] This modification is crucial for its utility as a therapeutic vector, particularly when chelated with radionuclides like Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu).[3]

Table 1: Molecular Properties of this compound (Pentixather)

| Property | Value |

| Molecular Formula | C₆₀H₇₉IN₁₄O₁₄ |

| Molecular Weight | 1347.26 g/mol |

| CAS Number | 1821136-83-7 |

| Description | A cyclic pentapeptide derivative of Pentixafor, functioning as a CXCR4-targeting endoradiotherapeutic vector. |

Binding Affinity for CXCR4

This compound exhibits a high binding affinity for the human CXCR4 receptor. This interaction is critical to its mechanism of action, which involves blocking the natural ligand, CXCL12 (also known as SDF-1), from binding to CXCR4. This disruption of the CXCR4/CXCL12 signaling axis inhibits downstream pathways that promote tumor growth and survival.

The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand.

Table 2: Binding Affinity (IC₅₀) of this compound (Pentixather) and its Complexes for human CXCR4 (hCXCR4)

| Compound | IC₅₀ (nM) |

| Pentixather | 35.8 |

| ⁿᵃᵗLu-pentixather | 8.7 ± 1.2 |

| ⁿᵃᵗY-pentixather | 9.7 ± 1.5 |

| ⁿᵃᵗBi-pentixather | 11.2 ± 2.4 |

Data sourced from competitive binding assays using Jurkat cells and [¹²⁵I]FC-131 as the radioligand.

Experimental Protocols

The determination of this compound's binding affinity for CXCR4 is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols for CXCR4 antagonists.

Competitive Radioligand Binding Assay

Objective: To determine the IC₅₀ value of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the CXCR4 receptor expressed on a cell line.

Materials:

-

Cell Line: Jurkat cells (human T-cell leukemia line) endogenously expressing high levels of CXCR4.

-

Radioligand: [¹²⁵I]FC-131 or [¹²⁵I]SDF-1α.

-

Test Compound: this compound (Pentixather) at various concentrations.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold HBSS.

-

Instrumentation: Gamma counter, 96-well filter plates.

Procedure:

-

Cell Preparation: Jurkat cells are cultured under standard conditions. Prior to the assay, cells are harvested, washed, and resuspended in assay buffer to a concentration of 4 x 10⁵ cells per well.

-

Assay Setup: The assay is performed in a 96-well plate format.

-

Competition Reaction: To each well, the following are added in sequence:

-

A fixed concentration of the radioligand ([¹²⁵I]FC-131).

-

Varying concentrations of unlabeled this compound.

-

The Jurkat cell suspension.

-

-

Incubation: The plate is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a 96-well filter plate. This separates the cells with bound radioligand from the unbound radioligand in the solution.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, from which the IC₅₀ value is calculated. This value represents the concentration of this compound that displaces 50% of the specifically bound radioligand.

Signaling Pathways and Experimental Workflow

CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates several intracellular signaling cascades that are crucial for cell survival, proliferation, and migration. This compound acts as an antagonist, blocking these downstream effects. The key pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway.

References

The Advent of Targeted Radionuclide Therapy: A Technical Deep Dive into the Discovery and Development of ⁹⁰Y-Anditixafortide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of oncology is progressively shifting towards precision medicine, with targeted radiopharmaceutical therapies emerging as a powerful modality for diagnosing and treating malignancies. This technical guide provides a comprehensive overview of the discovery and development of Yttrium-90 (⁹⁰Y) Anditixafortide (also known as ⁹⁰Y-Pentixather), a novel agent for CXCR4-directed endoradiotherapy. We delve into the preclinical characterization, including binding affinity and biodistribution, and summarize the early clinical findings in hematological cancers. Detailed experimental protocols and signaling pathway visualizations are provided to offer a complete technical resource for professionals in the field.

Introduction: The Rationale for Targeting CXCR4

The C-X-C chemokine receptor 4 (CXCR4) is a G-protein coupled receptor that, with its cognate ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[1] However, the CXCR4/CXCL12 axis is frequently hijacked by cancer cells.[1] Overexpression of CXCR4 is observed in a wide array of malignancies, including multiple myeloma, lymphomas, glioblastoma, and small cell lung cancer.[1][2] This overexpression is critically implicated in tumor proliferation, invasion, metastasis, angiogenesis, and the development of therapy resistance, making CXCR4 an attractive target for therapeutic intervention.[1]

The development of ⁹⁰Y-Anditixafortide stems from a "theranostic" paradigm, which pairs a diagnostic imaging agent with a therapeutic agent that targets the same molecular marker. The journey began with the development of ⁶⁸Ga-Pentixafor, a radiolabeled peptide for PET imaging that allows for the non-invasive visualization and quantification of CXCR4 expression in tumors. Successful imaging with ⁶⁸Ga-Pentixafor identifies patients whose tumors express the target and are therefore likely to respond to a therapeutic agent directed at CXCR4. This led to the conception of this compound (Pentixather), a derivative of the same peptide scaffold, designed for chelation with therapeutic radionuclides like Yttrium-90.

The Therapeutic Agent: Yttrium-90 this compound

This compound is a cyclic pentapeptide derivative that acts as a vector for the targeted delivery of a radioactive payload. It is chelated with Yttrium-90, a pure high-energy beta-emitting radionuclide. The choice of ⁹⁰Y is predicated on its favorable physical characteristics for therapy:

-

High-Energy Beta Emission: ⁹⁰Y emits beta particles with a maximum energy of 2.28 MeV, capable of penetrating tissue up to several millimeters. This allows for the irradiation of not only the targeted cancer cell but also adjacent tumor cells that may not have bound the radiopharmaceutical (a phenomenon known as the "crossfire effect"). This is particularly advantageous for treating larger or more heterogeneous tumors.

-

Optimal Half-Life: With a half-life of approximately 64 hours (2.67 days), ⁹⁰Y provides a sustained radiation dose to the tumor while minimizing prolonged exposure to healthy tissues.

The complete radiopharmaceutical, ⁹⁰Y-Anditixafortide, is administered intravenously. It circulates throughout the body and selectively binds to CXCR4-expressing cells. Following receptor binding, the localized emission of high-energy beta particles induces DNA damage, primarily through the formation of double-strand breaks, which triggers apoptotic cell death pathways and ultimately leads to tumor cell destruction.

Preclinical Development and Characterization

The preclinical evaluation of this compound, primarily conducted with its Lutetium-177-labeled analogue ([¹⁷⁷Lu]pentixather), has established its high affinity, specificity, and favorable in vivo targeting characteristics. Given that both ⁹⁰Y and ¹⁷⁷Lu are complexed to the same this compound (Pentixather) ligand, these preclinical findings are highly relevant.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and early clinical studies.

| Parameter | Value | Cell Line/Model | Reference |

| Binding Affinity (IC₅₀) | |||

| ⁿᵃᵗY-Pentixather | 2.4 ± 0.5 nM | Jurkat (hCXCR4) | Schottelius et al., Theranostics (2017) |

| ⁿᵃᵗLu-Pentixather | 4.0 ± 1.1 nM | Jurkat (hCXCR4) | Schottelius et al., Theranostics (2017) |

| Biodistribution in Daudi-Xenograft Mice (%ID/g at 6h p.i.) | | | | | Organ | [¹⁷⁷Lu]pentixather | [¹⁷⁷Lu]pentixather + AMD3100 (Block) | Reference | | Tumor | 12.4 ± 3.7 | 0.4 ± 0.1 | Schottelius et al., Theranostics (2017) | | Blood | 1.6 ± 0.3 | 0.3 ± 0.1 | Schottelius et al., Theranostics (2017) | | Liver | 2.3 ± 0.3 | 1.1 ± 0.2 | Schottelius et al., Theranostics (2017) | | Kidneys | 4.0 ± 0.8 | 1.5 ± 0.3 | Schottelius et al., Theranostics (2017) |

Clinical Development

Following promising preclinical data, ⁹⁰Y-Anditixafortide has been evaluated in early-phase clinical trials, primarily in patients with advanced hematologic malignancies.

First-in-Human Studies in Multiple Myeloma

The initial clinical experiences with CXCR4-directed endoradiotherapy involved heavily pretreated patients with advanced multiple myeloma, often with extensive extramedullary disease.

| Study | Patient Population | N | Treatment | Key Efficacy Outcomes | Reference |

| Herrmann et al., J Nucl Med (2016) | Relapsed Multiple Myeloma | 3 | 1 patient received 6.3 GBq of ⁹⁰Y-Pentixather | 1 patient treated with ⁹⁰Y-Pentixather had a complete metabolic response. | Herrmann et al., J Nucl Med (2016) |

| Lapa et al., Theranostics (2017) | Extramedullary Relapsed MM | 8 | 4 treatments with ⁹⁰Y-Pentixather | Overall: 1 Complete Remission, 5 Partial Remissions. Median Progression-Free Survival: 54 days. Median Overall Survival: 223 days. Significant anti-myeloma activity was observed. | Lapa et al., Theranostics (2017) |

Ongoing Clinical Trials

The development of ⁹⁰Y-Anditixafortide is ongoing, with clinical trials exploring its safety and efficacy in other indications.

-

NCT06132737: A Phase I/II open-label, dose-escalation study is currently recruiting patients with recurrent or refractory primary or isolated secondary central nervous system (CNS) lymphoma. The study will evaluate the safety, tolerability, biodistribution, and efficacy of ⁹⁰Y-Anditixafortide. Patients are screened for CXCR4 expression using ⁶⁸Ga-Pentixafor PET/CT prior to treatment.

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades that promote cell survival, proliferation, and migration. ⁹⁰Y-Anditixafortide acts as a targeted delivery system for radiotherapy and does not directly modulate these pathways; however, understanding the central role of CXCR4 signaling underscores its importance as a therapeutic target.

Caption: A simplified diagram of the major CXCR4 downstream signaling pathways.

Theranostic Workflow for ⁹⁰Y-Anditixafortide Treatment

The clinical application of ⁹⁰Y-Anditixafortide follows a structured theranostic workflow, beginning with diagnostic imaging to confirm the presence of the molecular target.

References

The Rise of a New Target: A Technical Guide to CXCR4-Targeted Radiopharmaceutical Therapy

For Researchers, Scientists, and Drug Development Professionals

The C-X-C motif chemokine receptor 4 (CXCR4) has emerged as a compelling molecular target for the development of novel cancer therapies. Its overexpression in a multitude of solid and hematological malignancies, coupled with its integral role in tumor progression, metastasis, and therapy resistance, positions it as a prime candidate for targeted radiopharmaceutical therapy (RPT). This guide provides an in-depth exploration of the CXCR4-CXCL12 signaling axis, the development of CXCR4-targeted radiopharmaceuticals, and the preclinical and clinical methodologies underpinning this promising therapeutic strategy.

The CXCR4 Receptor: A Key Player in Cancer Pathophysiology

CXCR4, also known as fusin or CD184, is a G-protein-coupled receptor (GPCR) that, under normal physiological conditions, plays a crucial role in processes such as hematopoietic stem cell migration, immune cell trafficking, and organogenesis.[1][2] Its sole endogenous ligand is the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1).[3][4]

In the context of oncology, the CXCR4/CXCL12 axis is frequently dysregulated. More than 23 types of human cancer, including breast, prostate, lung, and ovarian cancers, as well as melanoma, demonstrate significant overexpression of CXCR4.[5] This elevated expression is often correlated with aggressive tumor phenotypes, increased metastatic potential, and a poor prognosis for patients. The interaction between CXCR4 on cancer cells and CXCL12, which is highly expressed in organs such as the bone marrow, lungs, liver, and lymph nodes, facilitates the "homing" of metastatic cells to these distant sites.

Unraveling the CXCR4 Signaling Network

Upon binding of its ligand CXCL12, CXCR4 activates a complex network of intracellular signaling pathways that drive cellular responses critical for tumor growth and survival, including proliferation, migration, and angiogenesis. These signaling cascades can be broadly categorized into G-protein-dependent and G-protein-independent pathways.

G-Protein-Dependent Signaling: As a typical GPCR, CXCR4 primarily couples to the Gαi family of heterotrimeric G-proteins. Ligand binding triggers the dissociation of the Gαi and Gβγ subunits, which in turn activate multiple downstream effector pathways:

-

PI3K/Akt Pathway: Promotes cell survival, proliferation, and growth.

-

MAPK/ERK Pathway: Regulates gene transcription, cell migration, and proliferation.

-

PLC/IP3 Pathway: Leads to the mobilization of intracellular calcium, influencing various cellular processes.

G-Protein-Independent Signaling: CXCR4 can also signal independently of G-proteins. This can occur through:

-

β-arrestin Recruitment: Following phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited, leading to receptor internalization and activation of β-arrestin-mediated signaling.

-

JAK/STAT Pathway: CXCR4 activation can induce the association and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus to regulate gene expression.

CXCR4-Targeted Radiopharmaceuticals: The Theranostic Approach

The high expression of CXCR4 on tumor cells versus relatively low expression in most healthy tissues makes it an ideal target for a "theranostic" approach, which combines therapy and diagnostics. This strategy utilizes radiolabeled ligands that specifically bind to CXCR4. By changing the radionuclide, the same ligand can be used for both imaging (with a positron or gamma emitter) and therapy (with a beta or alpha emitter).

The cornerstone of clinical CXCR4 theranostics is the pentapeptide-based pair:

-

[68Ga]Pentixafor: Used for diagnostic Positron Emission Tomography (PET) imaging to visualize and quantify CXCR4 expression in tumors.

-

[177Lu]Pentixather and [90Y]Pentixather: The therapeutic counterparts, where the chelator is conjugated to a ligand with modified properties to enhance tumor retention. Lutetium-177 (177Lu) and Yttrium-90 (90Y) are beta-emitters that deliver a cytotoxic radiation dose to CXCR4-expressing cells and nearby tumor cells through the "crossfire effect".

Several other classes of CXCR4-targeting radiopharmaceuticals are under development, based on scaffolds like the endogenous antagonist EPI-X4 and small molecule inhibitors such as AMD3100 (Plerixafor) and AMD3465.

Quantitative Data for Key CXCR4 Radiopharmaceuticals

| Radiotracer | Ligand/Pharmacophore | Radionuclide | IC50 / Affinity (nM) | Tumor Model | Tumor Uptake (%ID/g) | Reference |

| [68Ga]Pentixafor | Cyclic Pentapeptide | 68Ga | 24.8 ± 2.5 | SCLC Xenograft | High (not specified) | |

| [177Lu]Pentixather | Modified Pentapeptide | 177Lu | 14.6 ± 1.0 | Daudi Xenograft | High and persistent | |

| [68Ga]Ga-BL34 | Modified LY2510924 | 68Ga | 6.7 (parent peptide) | Z138 Xenograft | 15.1 ± 3.1 (at 1h p.i.) | |

| [18F]RPS-544 | AMD3465 derivative | 18F | 4.9 ± 0.3 | PC3-CXCR4 Xenograft | 3.4 ± 1.2 (at 1h p.i.) | |

| [64Cu]AMD3465 | Monocyclam | 64Cu | 41.7 ± 1.2 (Ki) | U87-stb-CXCR4 | High (not specified) | |

| [177Lu]Lu-JMF-04 | EPI-X4 analogue | 177Lu | Not specified | Jurkat Xenograft | High (not specified) | |

| [68Ga]NOTA-pentixafor | Cyclic Pentapeptide | 68Ga | 1.4-fold higher than Pentixafor | Daudi Xenograft | 1.7 ± 0.4 (at 90min p.i.) |

Note: %ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection. Data are presented as reported in the cited literature and may have been generated under different experimental conditions.

Methodologies for Preclinical and Clinical Evaluation

The development of a CXCR4-targeted radiopharmaceutical involves a rigorous series of evaluations, from initial radiolabeling and in vitro characterization to in vivo imaging and therapeutic efficacy studies.

Experimental Protocol 1: Radiolabeling of a DOTA-conjugated Peptide (e.g., Pentixafor) with Gallium-68

Objective: To chelate the positron-emitter Gallium-68 (68Ga) with the DOTA moiety of the CXCR4-targeting peptide.

Materials:

-

68Ge/68Ga generator

-

DOTA-conjugated peptide (e.g., Pentixafor)

-

Sodium acetate buffer (pH ~4.5)

-

Hydrochloric acid (HCl), ultrapure

-

C18 Sep-Pak light cartridge

-

Ethanol

-

Sterile water for injection

-

Heating block

-

Radio-HPLC or radio-TLC system for quality control

Procedure:

-

Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3 in solution.

-

Buffering: Add a calculated amount of sodium acetate buffer to the 68GaCl3 eluate to adjust the pH to approximately 4.0-4.5.

-

Reaction: Add the DOTA-conjugated peptide (typically 10-20 µg) to the buffered 68Ga solution.

-

Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.

-

Purification:

-

Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.

-

Load the reaction mixture onto the cartridge. The 68Ga-labeled peptide will be retained.

-

Wash the cartridge with sterile water to remove any unchelated 68Ga.

-

Elute the final product, [68Ga]Ga-Peptide, from the cartridge using a small volume of 50% ethanol.

-

Dilute the final product with sterile saline for injection.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using radio-HPLC or radio-TLC to ensure it is >95%.

-

Perform sterility and endotoxin testing on the final product.

-

Experimental Protocol 2: In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of a non-radiolabeled CXCR4 ligand by measuring its ability to compete with a known radioligand.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat, Chem-1, or transfected cell lines).

-

Radioligand with known high affinity for CXCR4 (e.g., [125I]SDF-1α).

-

Unlabeled test compound (the ligand of interest) at various concentrations.

-

Binding buffer (e.g., Tris-HCl with BSA and MgCl2).

-

96-well filter plates.

-

Cell harvester and gamma counter.

Procedure:

-

Cell Preparation: Culture and harvest CXCR4-expressing cells. Resuspend in binding buffer to a known concentration.

-

Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:

-

Total Binding: Cells + fixed concentration of radioligand.

-

Non-specific Binding (NSB): Cells + radioligand + a saturating concentration of a known unlabeled CXCR4 antagonist (e.g., AMD3100).

-

Competition: Cells + radioligand + increasing concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filter mats in a gamma counter to measure the radioactivity (counts per minute, CPM) retained in each well.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Experimental Protocol 3: Preclinical In Vivo PET Imaging Workflow

Objective: To non-invasively visualize and quantify the uptake of a CXCR4-targeted PET radiotracer in a tumor-bearing animal model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice).

-

CXCR4-positive tumor cells (e.g., Daudi, Jurkat, Z138).

-

CXCR4-negative tumor cells (for control, optional).

-

PET/CT scanner.

-

Anesthesia (e.g., isoflurane).

-

Radiolabeled CXCR4 antagonist for PET (e.g., [68Ga]Pentixafor).

Procedure:

-

Tumor Model Development: Subcutaneously inject CXCR4-positive tumor cells into one flank of the mouse. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Radiotracer Administration: Anesthetize the mouse. Administer a known activity of the radiotracer (e.g., 5-10 MBq) via tail vein injection.

-

PET/CT Imaging: At predetermined time points post-injection (e.g., 1 hour), place the anesthetized mouse in the PET/CT scanner.

-

Acquire a CT scan for anatomical localization and attenuation correction.

-

Acquire a static or dynamic PET scan over the region of interest.

-

-

Image Analysis:

-

Reconstruct the PET and CT images and fuse them.

-

Draw regions of interest (ROIs) over the tumor and other major organs.

-

Calculate the tracer uptake, often expressed as the maximum or mean Standardized Uptake Value (SUV) or as %ID/g.

-

-

Blocking Study (for specificity): In a separate cohort of animals, co-inject a blocking dose of a non-radiolabeled CXCR4 antagonist (e.g., Plerixafor) with the radiotracer. A significant reduction in tumor uptake compared to the unblocked group confirms the specificity of the radiotracer for CXCR4.

Mechanism of Action and Clinical Outlook

The therapeutic efficacy of CXCR4-targeted RPT relies on the specific delivery of radionuclides to cancer cells.

Clinical studies have demonstrated the potential of this approach, particularly in heavily pretreated patients with hematological malignancies such as multiple myeloma and T-cell lymphoma. Pre-therapeutic dosimetry using [177Lu]pentixather allows for personalized treatment planning, enabling the calculation of the maximum safe activity to be administered while estimating the radiation dose delivered to tumors and dose-limiting organs like the kidneys.

While promising, the application in solid tumors has shown more heterogeneity, with often modest tracer uptake in some cancer types, which may limit broad therapeutic application.

Future Directions:

-

Alpha-Emitters: The use of alpha-emitters (e.g., Actinium-225, Bismuth-213) is being explored. These radionuclides deposit high energy over a very short path length, making them extremely potent for killing cancer cells, including micrometastases, with potentially less damage to surrounding healthy tissue.

-

Combination Therapies: Combining CXCR4-targeted RPT with other treatments, such as chemotherapy, immunotherapy, or external beam radiation, may lead to synergistic effects and overcome treatment resistance.

-

Novel Ligands: The development of new ligands with improved pharmacokinetics—such as higher tumor uptake and retention, and faster clearance from non-target organs—is an active area of research.

Conclusion

CXCR4-targeted radiopharmaceutical therapy represents a highly promising and rapidly evolving field in nuclear medicine and oncology. The ability to visualize CXCR4 expression with PET imaging and subsequently deliver targeted radiation using the same class of molecules embodies the principle of personalized medicine. While challenges remain, particularly in optimizing efficacy for solid tumors, ongoing research into new ligands, radionuclides, and combination strategies is paving the way for CXCR4-targeted theranostics to become a valuable component of the armamentarium against cancer.

References

In Vivo Biodistribution and Pharmacokinetics of Anditixafortide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anditixafortide, also known as Pentixather and in its oral formulation as Mavorixafor (X4P-001), is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). This receptor and its ligand, CXCL12 (stromal cell-derived factor-1α), play a critical role in cellular trafficking, homing, and retention of various cell types, including hematopoietic stem cells and cancer cells. The CXCR4/CXCL12 axis is implicated in the pathophysiology of numerous diseases, including various cancers and rare immunodeficiencies like WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome. This technical guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetic properties of this compound, presenting data from both its radiolabeled and non-radiolabeled forms derived from preclinical and clinical studies. Detailed experimental methodologies and visualizations of key pathways and workflows are included to support further research and development of this promising therapeutic agent.

Mechanism of Action

This compound functions by competitively binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its natural ligand, CXCL12. In pathological conditions where the CXCR4/CXCL12 axis is overactive, such as in certain cancers and WHIM syndrome, this inhibition disrupts downstream signaling pathways that promote cell proliferation, survival, and metastasis. In the context of radiotherapeutics, this compound serves as a vector to deliver radionuclides specifically to CXCR4-expressing tumor cells, leading to localized DNA damage and cell death. For immunodeficiency disorders like WHIM syndrome, oral this compound (Mavorixafor) corrects the improper retention of immune cells in the bone marrow, leading to their mobilization into the peripheral circulation.[1]

References

Anditixafortide's Impact on Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anditixafortide is a promising therapeutic agent that targets the C-X-C chemokine receptor 4 (CXCR4), a key mediator in cancer progression, metastasis, and therapy resistance. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a particular focus on its effects on critical cancer cell signaling pathways. By functioning as a CXCR4 antagonist, this compound disrupts the CXCL12/CXCR4 axis, thereby impeding downstream signaling cascades crucial for tumor growth and survival. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction: The CXCR4/CXCL12 Axis in Oncology

The CXCR4 receptor and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), form a critical signaling axis implicated in the pathology of numerous cancers.[1][2][3] Overexpression of CXCR4 is a common feature in a wide array of malignancies, including breast, lung, pancreatic, and prostate cancers, as well as in hematological malignancies like multiple myeloma and leukemia.[4][5] The activation of the CXCR4 receptor by CXCL12 triggers a cascade of intracellular signaling events that promote:

-

Tumor cell proliferation and survival: Activation of pro-survival pathways such as PI3K/AKT and MAPK/ERK.

-

Metastasis: Directed migration and invasion of cancer cells to organs that highly express CXCL12, such as the bone marrow, lungs, and liver.

-

Angiogenesis: Recruitment of endothelial progenitor cells to the tumor microenvironment.

-

Therapy Resistance: Protection of cancer cells from the effects of chemotherapy and radiotherapy.

Given its central role in tumor progression, the CXCR4/CXCL12 axis represents a highly attractive target for therapeutic intervention.

This compound: A CXCR4-Targeted Therapeutic

This compound (also known as Pentixather) is a peptide-based molecule designed to specifically target and bind to the CXCR4 receptor. It serves as a vector for targeted radionuclide therapy, where it is chelated with therapeutic radioisotopes such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu). The primary mechanism of action of radiolabeled this compound is the delivery of localized β-radiation to CXCR4-expressing tumor cells, leading to DNA damage and subsequent apoptotic cell death.

Crucially, the peptide component of this compound, exemplified by its non-radioactive counterpart Motixafortide, also functions as a potent antagonist of the CXCR4 receptor. By binding to CXCR4, it competitively inhibits the binding of the natural ligand CXCL12, thereby blocking the initiation of downstream signaling pathways. This dual-action mechanism—localized radiation and signaling inhibition—makes this compound a powerful agent in the fight against CXCR4-expressing cancers.

Impact on Key Cancer Cell Signaling Pathways

This compound's antagonism of the CXCR4 receptor leads to the disruption of several critical downstream signaling pathways that are frequently dysregulated in cancer.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. Upon CXCL12 binding to CXCR4, this pathway is activated, promoting tumor growth and inhibiting apoptosis. By blocking the CXCR4 receptor, this compound prevents the activation of PI3K and the subsequent phosphorylation of AKT, thereby attenuating these pro-tumorigenic signals.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical cascade that governs cell proliferation, differentiation, and survival. The CXCL12/CXCR4 axis is a known activator of this pathway. This compound-mediated inhibition of CXCR4 leads to a reduction in ERK phosphorylation, thereby hindering cancer cell proliferation.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in numerous cellular processes, including immune responses, proliferation, and apoptosis. CXCR4 activation can lead to the phosphorylation and activation of JAK and STAT proteins, contributing to cancer cell survival and proliferation. This compound's blockade of CXCR4 is expected to inhibit the activation of this pathway.

Quantitative Data on this compound and its Analogs

The following tables summarize the available quantitative data on the binding affinity and biodistribution of this compound and its analogs.

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| [⁶⁴Cu]NOTA-pentixather | Competitive Binding Assay | Jurkat T-cell leukemia | 14.9 ± 2.1 | |

| FC131 | Competitive Binding Assay | Jurkat T-cell leukemia | 9.9 ± 2.4 | |

| [natGa]pentixafor (DOTA) | Competitive Binding Assay | Jurkat T-cell leukemia | 24.8 ± 2.5 | |

| Table 1: In Vitro Binding Affinity of CXCR4-Targeting Peptides. |

| Radiopharmaceutical | Model | Tumor Type | Time Post-Injection | Tumor/Blood Ratio | Tumor/Muscle Ratio | Tumor/Kidney Ratio | Reference |

| [¹⁷⁷Lu]pentixather | Daudi-lymphoma bearing SCID mice | Lymphoma | 7 days | 499 ± 202 | 116 ± 22 | 4.0 ± 0.8 | |

| [¹⁷⁷Lu]pentixather | Multiple Myeloma Patient | Multiple Myeloma | During PRRT | - | - | 3.1 | |

| Table 2: In Vivo Tumor-to-Background Ratios of [¹⁷⁷Lu]pentixather. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on cancer cell signaling pathways.

Cell Migration Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit the migration of cancer cells towards a CXCL12 gradient.

-

Materials:

-

CXCR4-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

This compound (or a non-radioactive analog like Motixafortide)

-

Recombinant human CXCL12

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

Serum-free cell culture medium

-

Cell culture medium supplemented with 10% fetal bovine serum (FBS)

-

Calcein-AM or Crystal Violet stain

-

Fluorescence plate reader or microscope

-

-

Protocol:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours. On the day of the assay, detach cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Treatment: Pre-incubate the cell suspension with varying concentrations of this compound for 30-60 minutes at 37°C. Include a vehicle-only control.

-

Assay Setup:

-

Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.

-

For negative controls, add 600 µL of serum-free medium without CXCL12.

-

Add 100 µL of the cell suspension (with or without this compound) to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type's migratory capacity (typically 4-24 hours).

-

Quantification:

-

Crystal Violet Staining: Carefully remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde. Stain with 0.5% Crystal Violet solution. After washing and drying, dissolve the stain and measure absorbance.

-

Calcein-AM Staining: Add Calcein-AM staining solution to the lower chamber and incubate. Read the fluorescence of the migrated cells on the bottom of the insert using a fluorescence plate reader.

-

-

Western Blot Analysis for Phosphorylated Signaling Proteins

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins like Akt and ERK.

-

Materials:

-

CXCR4-expressing cancer cell line

-

This compound (or a non-radioactive analog)

-

CXCL12

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, and a loading control like mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) detection reagent

-

-

Protocol:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Starve cells in serum-free medium for 12-24 hours. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysates and determine the protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL reagent and an imaging system.

-

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-Akt) and the loading control.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the CXCR4 signaling pathway, the mechanism of this compound, and a typical experimental workflow.

Caption: The CXCL12/CXCR4 signaling axis and its downstream pathways.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for Western blot analysis.

Conclusion and Future Directions

This compound represents a promising dual-action therapeutic agent that combines targeted radionuclide therapy with the inhibition of key cancer cell signaling pathways. By disrupting the CXCR4/CXCL12 axis, it effectively targets tumor cell proliferation, survival, and metastasis. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the precise molecular effects of this compound. Future research should focus on elucidating the long-term effects of this compound on the tumor microenvironment, exploring potential resistance mechanisms, and identifying predictive biomarkers to optimize patient selection for this targeted therapy. A deeper understanding of its impact on intracellular signaling will be pivotal in realizing the full clinical potential of this compound in the treatment of CXCR4-expressing cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. [64Cu]NOTA-pentixather enables high resolution PET imaging of CXCR4 expression in a preclinical lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent [thno.org]

- 5. researchgate.net [researchgate.net]

Investigating Anditixafortide Resistance Mechanisms in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anditixafortide (90Y-Pentixather) is a promising radiopharmaceutical agent that targets the CXCR4 receptor, a key mediator in tumor progression and metastasis.[1][2][3] By delivering localized β-radiation, this compound induces DNA damage and apoptosis in CXCR4-expressing cancer cells.[1] However, the potential for acquired resistance to this targeted therapy presents a significant clinical challenge. This technical guide provides a comprehensive framework for investigating the molecular mechanisms underlying this compound resistance. We detail potential resistance pathways, offer structured experimental protocols, and present data in a comparative tabular format. This guide is intended to equip researchers with the necessary tools to elucidate, predict, and ultimately overcome resistance to this compound and other CXCR4-targeted therapies.

Introduction to this compound and the CXCR4/CXCL12 Axis

This compound is a peptide-based radiopharmaceutical that selectively binds to the C-X-C chemokine receptor type 4 (CXCR4).[2] The CXCR4 receptor and its ligand, CXCL12, play a critical role in various cancers by promoting tumor cell proliferation, survival, angiogenesis, and metastasis. The binding of CXCL12 to CXCR4 activates several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. This compound, labeled with the β-emitter Yttrium-90, delivers a cytotoxic payload directly to tumor cells that overexpress CXCR4, leading to cell death.

Potential Mechanisms of this compound Resistance

While specific resistance mechanisms to this compound are still under investigation, insights can be drawn from studies on other CXCR4 inhibitors and general principles of targeted therapy resistance. The primary hypothesized mechanisms can be categorized as follows:

-

Target Alteration:

-

CXCR4 Gene Mutations: Mutations in the CXCR4 gene could alter the binding site of this compound, reducing its affinity and efficacy.

-

Downregulation of CXCR4 Expression: Tumor cells may decrease the surface expression of CXCR4 to evade targeting by this compound.

-

-

Activation of Bypass Signaling Pathways:

-

Upregulation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of CXCR4 signaling by upregulating parallel pathways that promote survival and proliferation, such as other chemokine receptor signaling or growth factor receptor pathways (e.g., EGFR, MET).

-

-

Drug Efflux and Inactivation:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could potentially increase the efflux of this compound from the cell, although this is less likely for a peptide-based radiopharmaceutical compared to small molecule inhibitors.

-

Enhanced DNA Damage Repair: As this compound's efficacy relies on inducing DNA damage, an upregulation of DNA repair mechanisms could confer resistance.

-

-

Tumor Microenvironment (TME) Modifications:

-

Increased CXCL12 Secretion: Stromal cells within the TME might increase the secretion of CXCL12, which would competitively inhibit the binding of this compound to CXCR4.

-

Altered Extracellular Matrix (ECM): Changes in the ECM composition could potentially hinder the penetration and binding of this compound to tumor cells.

-

Experimental Workflow for Investigating this compound Resistance

A systematic approach is required to identify and validate the mechanisms of this compound resistance. The following workflow provides a logical progression from generating resistant models to mechanistic validation.

References

The CXCL12/CXCR4 Axis: A Pivotal Target for Anditixafortide's Therapeutic Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The C-X-C motif chemokine ligand 12 (CXCL12) and its cognate receptor, C-X-C motif chemokine receptor 4 (CXCR4), form a critical signaling axis implicated in the progression, metastasis, and therapy resistance of numerous cancers. This axis governs fundamental cellular processes, including cell trafficking, proliferation, and survival, making it a compelling target for therapeutic intervention. Anditixafortide (also known as Pentixather), a CXCR4-targeting peptide derivative, has emerged as a promising therapeutic vector, particularly when labeled with radionuclides for targeted endoradiotherapy. This technical guide provides a comprehensive overview of the CXCL12/CXCR4 axis's role in oncology and elucidates the mechanism, efficacy, and experimental validation of this compound as a potent antagonist of this pathway. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visual representations of the signaling cascades and experimental workflows are presented to offer a thorough resource for researchers and drug development professionals in the field of oncology.

The CXCL12/CXCR4 Signaling Axis in Cancer

The CXCL12/CXCR4 signaling pathway is a master regulator of cellular homeostasis and is involved in a multitude of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[1][2] In the context of oncology, this axis is frequently hijacked by cancer cells to promote their growth, survival, and dissemination.[3][4]

CXCL12, primarily secreted by stromal cells in the tumor microenvironment, acts as a chemoattractant for CXCR4-expressing cancer cells.[1] This interaction facilitates the migration of tumor cells to distant organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver, thereby promoting metastasis. Upon binding of CXCL12 to CXCR4, a G-protein coupled receptor, a cascade of downstream signaling pathways is initiated. These pathways, including the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways, collectively drive cell proliferation, survival, and angiogenesis.

The CXCL12/CXCR4 axis also plays a crucial role in creating a supportive tumor microenvironment by recruiting immunosuppressive cells and promoting therapy resistance.

Signaling Pathway Diagram

The following diagram illustrates the major downstream signaling cascades activated upon CXCL12 binding to CXCR4.

This compound: Mechanism of Action and Therapeutic Rationale

This compound, a cyclic pentapeptide derivative, is a potent and selective antagonist of the CXCR4 receptor. Its therapeutic efficacy stems from its ability to disrupt the CXCL12/CXCR4 signaling axis. When utilized as an endoradiotherapeutic vector, this compound is chelated with a therapeutic radionuclide, most notably Yttrium-90 (⁹⁰Y).

The resulting radiopharmaceutical, ⁹⁰Y-Anditixafortide (also referred to as ⁹⁰Y-Pentixather), is administered intravenously. It circulates throughout the body and selectively binds to CXCR4 receptors that are overexpressed on the surface of tumor cells. This targeted delivery ensures the accumulation of the radionuclide primarily within the malignant tissue.

Yttrium-90 is a pure beta-emitter, and the high-energy electrons it releases travel a few millimeters within the tumor microenvironment. This localized delivery of β-radiation induces DNA strand breaks in the targeted cancer cells and surrounding tumor cells, a phenomenon known as the crossfire effect. Significant DNA damage triggers apoptotic cell death pathways, leading to the eradication of cancerous cells from within. The limited range of the β-particles helps to minimize collateral damage to adjacent healthy tissues.

Mechanism of Action Diagram

The following diagram illustrates the targeted delivery of ⁹⁰Y-Anditixafortide and its therapeutic effect on CXCR4-expressing tumor cells.

Quantitative Data on this compound Efficacy

The efficacy of this compound (Pentixather) has been evaluated in both preclinical and clinical settings, primarily as a radiolabeled therapeutic. The following tables summarize key quantitative data from these studies.

Table 1: Preclinical Biodistribution of [¹⁷⁷Lu]pentixather in Daudi-Lymphoma Bearing SCID Mice

| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1h p.i. | % Injected Dose per Gram (%ID/g) at 7d p.i. |

| Blood | 1.8 ± 0.3 | 0.01 ± 0.00 |

| Tumor | 10.5 ± 2.1 | 4.9 ± 1.4 |

| Kidney | 8.9 ± 1.5 | 0.8 ± 0.2 |

| Liver | 4.1 ± 0.5 | 0.2 ± 0.1 |

| Spleen | 2.5 ± 0.4 | 0.3 ± 0.1 |

| Muscle | 0.5 ± 0.1 | 0.04 ± 0.01 |

| Data extracted from Schottelius et al., Theranostics, 2017. |

Table 2: Tumor-to-Background Ratios of [¹⁷⁷Lu]pentixather in a Daudi Xenograft Model (7 days post-injection)

| Comparison | Tumor-to-Background Ratio |

| Tumor / Blood | 499 ± 202 |

| Tumor / Intestine | 33 ± 7 |

| Tumor / Kidney | 4.0 ± 0.8 |

| Tumor / Muscle | 116 ± 22 |

| Data extracted from Schottelius et al., Theranostics, 2017. |

Table 3: Dosimetry and Absorbed Doses of ⁹⁰Y-Pentixather in Patients with Hematologic Neoplasms

| Organ/Tissue | Median Absorbed Dose (Gy/GBq) | Range (Gy/GBq) |

| Kidneys | 3.75 | 1.48 - 12.2 |

| Liver | 1.61 | 1.14 - 2.97 |

| Spleen | 1.66 | 0.97 - 6.69 |

| Bone Marrow | 1.06 | 0.27 - 4.45 |

| Tumors/Lesions | Not specified as median | 1.5 - 18.2 |

| Data extracted from Hänscheid et al., Journal of Nuclear Medicine, 2022. |

Table 4: Clinical Efficacy of CXCR4-Directed Endoradiotherapy in Heavily Pretreated Multiple Myeloma Patients

| Patient ID | Radiopharmaceutical | Administered Activity (GBq) | Tumor Dose (Gy) | Response |

| Patient 1 | [¹⁷⁷Lu]Pentixather | 15.2 | up to 60 | Partial Response |

| Patient 2 | [¹⁷⁷Lu]Pentixather | 23.5 | up to 71 | N/A (died of sepsis) |

| Patient 3 | [⁹⁰Y]Pentixather | 6.3 | Not specified | Complete Metabolic Response |

| Data extracted from Herrmann et al., Journal of Nuclear Medicine, 2016 and Lapa et al., Theranostics, 2017. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the efficacy of this compound and other CXCR4 antagonists.

In Vitro CXCR4 Binding Assay (Flow Cytometry)

This assay quantifies the ability of a compound to compete with a fluorescently labeled ligand for binding to CXCR4 on the surface of living cells.

-

Cell Culture: Jurkat cells, which endogenously express high levels of CXCR4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM glutamine at 37°C in a 5% CO₂ humidified incubator.

-

Assay Procedure:

-

Jurkat cells are harvested, washed, and resuspended in assay buffer (e.g., HBSS with 20 mM HEPES).

-

A dilution series of the test compound (e.g., this compound) is prepared in a 96-well plate.

-

A fixed concentration of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647) is prepared.

-

The cell suspension is added to the wells containing the test compound and incubated for a short period (e.g., 15 minutes at room temperature) to allow for binding.

-

The fluorescently labeled CXCL12 is then added to the wells, and the plate is incubated for an additional period (e.g., 30 minutes at room temperature in the dark).

-

Cells are pelleted by centrifugation, washed to remove unbound ligand, and resuspended in assay buffer.

-

The fluorescence intensity of the cell-bound labeled ligand is measured using a flow cytometer. A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to CXCR4.

-

In Vitro Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directional migration of CXCR4-expressing cells towards a CXCL12 gradient.

-

Cell Preparation: CXCR4-expressing cells (e.g., Jurkat cells) are serum-starved for several hours prior to the assay.

-

Assay Setup:

-

A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size) is used. The membrane is typically coated with an extracellular matrix protein like collagen.

-

The lower chamber is filled with serum-free medium containing CXCL12 as the chemoattractant. A negative control well contains medium without CXCL12.

-

The serum-starved cells, pre-incubated with varying concentrations of the CXCR4 antagonist (e.g., this compound) or vehicle control, are added to the upper chamber.

-

The chamber is incubated for a period that allows for cell migration (e.g., 4-16 hours) at 37°C.

-

-

Quantification:

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with DAPI).

-

The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.

-

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a CXCR4-targeted therapy in an animal model.

-

Animal Model: Immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old, are used.

-

Tumor Cell Implantation:

-

Subcutaneous Model: A suspension of human cancer cells expressing CXCR4 (e.g., Daudi lymphoma cells) in a suitable medium (e.g., PBS and Matrigel) is injected subcutaneously into the flank of the mice.

-

Orthotopic Model: Tumor cells are implanted into the organ of origin to better recapitulate the tumor microenvironment.

-

-

Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The therapeutic agent (e.g., ⁹⁰Y-Anditixafortide) is administered, typically via intravenous injection. The control group receives a vehicle or a non-radiolabeled equivalent.

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised and weighed.

-

Tumor tissue can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis.

-

-

Biodistribution and Imaging:

-

For radiolabeled therapeutics, biodistribution studies are performed at various time points post-injection. Organs and tumors are harvested, weighed, and their radioactivity is measured to determine the % injected dose per gram.

-

In vivo imaging techniques like SPECT/CT can be used to visualize the localization and retention of the radiopharmaceutical in the tumor and other organs over time.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a CXCR4-targeted radiopharmaceutical like this compound.

Conclusion

The CXCL12/CXCR4 axis remains a highly validated and critical target in oncology. This compound, as a CXCR4-directed therapeutic vector, demonstrates significant promise, particularly in the context of endoradiotherapy. The preclinical and early clinical data for Pentixather-based radiopharmaceuticals indicate high tumor uptake, favorable dosimetry, and encouraging anti-tumor activity in hematological malignancies. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other CXCR4 antagonists. Future research, including larger prospective clinical trials, will be crucial to fully define the therapeutic potential of this compound in a broader range of CXCR4-expressing cancers and to optimize its use in combination with other treatment modalities. This in-depth technical guide serves as a valuable resource for the scientific community to advance the development of novel and effective cancer therapies targeting the CXCL12/CXCR4 pathway.

References

- 1. Biokinetics and Dosimetry of 177Lu-Pentixather - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

Methodological & Application

Application Notes and Protocols for Radiolabeling Anditixafortide with Yttrium-90

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anditixafortide, also known as Pentixather, is a peptide-based radiopharmaceutical precursor that specifically targets the C-X-C chemokine receptor 4 (CXCR4).[1] CXCR4 is a key factor in tumor growth, progression, invasion, and metastasis in various cancers, making it an ideal molecular target for radionuclide therapy.[1][2] When radiolabeled with a therapeutic radionuclide such as Yttrium-90 (⁹⁰Y), this compound becomes a potent endoradiotherapeutic agent, ⁹⁰Y-Anditixafortide (also referred to as ⁹⁰Y-Pentixather), for the targeted treatment of CXCR4-expressing tumors.[3][4] Yttrium-90 is a pure beta-emitter with a high energy of 2.28 MeV and a half-life of 64.1 hours, making it suitable for delivering a cytotoxic radiation dose to tumor cells.

This document provides a detailed protocol for the radiolabeling of this compound with Yttrium-90, including quality control procedures and expected outcomes. The protocol is based on established methods for radiolabeling DOTA-conjugated peptides with trivalent radiometals.

Signaling Pathway of this compound

This compound functions as an antagonist to the CXCR4 receptor. By binding to CXCR4, it blocks the downstream signaling cascade initiated by the natural ligand, CXCL12. This inhibition disrupts key cellular processes involved in cancer progression, such as cell proliferation, survival, and migration. When labeled with Yttrium-90, the radiopharmaceutical delivers a localized lethal dose of beta radiation to the tumor cells expressing the CXCR4 receptor.

Caption: CXCR4 signaling and its inhibition by ⁹⁰Y-Anditixafortide.

Experimental Protocol: Radiolabeling of this compound with Yttrium-90

This protocol is adapted from established procedures for labeling DOTA-conjugated peptides. All procedures should be performed in a designated radiopharmaceutical laboratory following appropriate radiation safety guidelines.

Materials:

-

This compound (Pentixather) precursor

-

Yttrium-90 chloride (⁹⁰YCl₃) in 0.04 M HCl

-

Ammonium acetate buffer (0.5 M, pH 4.0-4.5), metal-free

-

Sterile, pyrogen-free water for injection

-

Sterile reaction vial (e.g., 1.5 mL polypropylene tube)

-

Heating block or water bath

-

Dose calibrator

-

Radio-TLC scanner

-

HPLC system with a radioactivity detector

-

C18 solid-phase extraction (SPE) cartridge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in sterile water. For example, a 1 mg/mL solution.

-

Ensure all buffers and water are of high purity and metal-free to avoid competition for Yttrium-90 chelation.

-

-

Radiolabeling Reaction:

-

In a sterile reaction vial, add a specific amount of this compound precursor. The amount can be optimized, but a starting point could be in the range of 100-150 µg.

-

Add an appropriate volume of 0.5 M ammonium acetate buffer to achieve a final reaction pH of 4.0-4.5.

-

Carefully add the desired amount of ⁹⁰YCl₃ solution to the vial. The activity will depend on the intended application.

-

Gently mix the reaction solution.

-

Incubate the reaction vial at 80-95°C for 20-30 minutes.

-

-

Purification (if necessary):

-

After incubation, allow the reaction vial to cool to room temperature.

-

If purification is required to remove unchelated ⁹⁰Y, a C18 SPE cartridge can be used.

-

Condition the C18 cartridge with ethanol followed by sterile water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with sterile water to remove unbound ⁹⁰Y.

-

Elute the ⁹⁰Y-Anditixafortide with an ethanol/water mixture.

-

The eluate can then be formulated in a suitable buffer for administration.

-

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

1. Radiochemical Purity:

-

Method: Radio-Thin Layer Chromatography (Radio-TLC) and High-Performance Liquid Chromatography (HPLC).

-

Radio-TLC:

-

Stationary Phase: ITLC-SG strips.

-

Mobile Phase: A common system for DOTA-peptides is 0.1 M sodium citrate.

-

Procedure: Spot a small amount of the final product on the ITLC strip and develop the chromatogram. The ⁹⁰Y-Anditixafortide should remain at the origin, while free ⁹⁰Y will move with the solvent front.

-

Acceptance Criteria: Radiochemical purity should be ≥95%.

-

-

Radio-HPLC:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

-

Detection: UV detector (at ~220 nm) and a radioactivity detector.

-

Procedure: Inject a sample of the final product. The retention time of ⁹⁰Y-Anditixafortide will be different from that of free ⁹⁰Y and other impurities.

-

Acceptance Criteria: Radiochemical purity should be ≥95%.

-

2. Specific Activity:

-

Method: Calculated by dividing the total radioactivity of the final product (in MBq or GBq) by the total mass of this compound (in nmol or µg).

-

Procedure: Measure the total activity using a dose calibrator. The mass of the peptide is known from the initial amount used in the labeling.

-

Expected Range: High specific activity is desirable for therapeutic applications. For ⁹⁰Y-DOTA-peptides, specific activities in the range of 74-130 MBq/mg have been reported.

3. Stability:

-

Method: The radiochemical purity of the final product is assessed at various time points after preparation (e.g., 2, 4, 6, and 24 hours).

-

Procedure: Store the final product under appropriate conditions (e.g., at room temperature or refrigerated). At each time point, perform radio-TLC or radio-HPLC to determine the radiochemical purity.

-

Acceptance Criteria: The radiochemical purity should remain ≥95% over the intended period of use.

4. Sterility and Endotoxin Testing:

-

These tests should be performed according to standard pharmacopeial methods to ensure the final product is suitable for parenteral administration.

Quantitative Data Summary

| Parameter | Method | Typical Value/Range | Reference |

| Radiolabeling | |||

| This compound Amount | - | 100 - 150 µg | |

| Reaction pH | pH meter | 4.0 - 4.5 | |

| Reaction Temperature | Heating block/water bath | 80 - 95 °C | |

| Reaction Time | Timer | 20 - 30 minutes | |

| Quality Control | |||

| Radiochemical Purity | Radio-TLC / Radio-HPLC | ≥ 95% | Inferred from general DOTA-peptide guidelines |

| Specific Activity | Dose Calibrator / Calculation | 74 - 130 MBq/mg | |

| Stability (at 24h) | Radio-TLC / Radio-HPLC | Radiochemical Purity ≥ 95% | Inferred from general DOTA-peptide stability |

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and quality control of ⁹⁰Y-Anditixafortide.

Caption: Workflow for ⁹⁰Y-Anditixafortide preparation and quality control.

References

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 2. researchgate.net [researchgate.net]